molecular formula C12H16ClN5O2S B2583234 N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine CAS No. 477873-12-4

N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine

Cat. No. B2583234
CAS RN: 477873-12-4
M. Wt: 329.8
InChI Key: CGKUPUWKVNVRST-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a dimethylamino group and a sulfonyl group linked to a 4-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Attached to this ring is a sulfonyl group linked to a 4-chlorophenyl group, and a dimethylamino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the sulfonyl group and the dimethylamino group could potentially make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized from 4-chlorobenzoic acid through several steps, ultimately yielding 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives. These derivatives exhibit interesting properties due to their 1,3,4-thiadiazole moiety . The synthetic route involves esterification, hydrazination, salt formation, and cyclization.

Antiviral Activity

Some of the synthesized sulfonamides (specifically compounds 7b and 7i) have demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential could be valuable in plant protection and agriculture.

Biological Activities of Sulfonamides

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have a wide range of biological activities. They are well-known for their antibiotic properties . Additionally, certain 1,3,4-thiadiazoles have displayed antifungal, antibacterial, and anticonvulsant properties . These diverse activities make them intriguing candidates for further investigation.

Potential Agricultural Applications

Sulfonamide derivatives have been explored for their herbicidal properties, making them relevant for potential agricultural use . While more research is needed, their bioactivity suggests they could contribute to crop protection.

Industrial Applications

Bis(4-chlorophenyl) sulfone, a precursor to the compound , is used in the synthesis of rigid and temperature-resistant polymers such as PES or Udel . These polymers find applications in various industries, including engineering and materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have biological activity and are used in medicine as antifungal, antibacterial, and antiviral agents .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUPUWKVNVRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine

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